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Compound of Interest

Compound Name: Tris succinate

Cat. No.: B3430625

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals encountering issues
with protein assays in the presence of Tris-based buffers, with a special consideration for
succinate.

Frequently Asked Questions (FAQSs)

Q1: What is Tris succinate and why might it be in my sample?

A: Tris succinate is not a standard, premixed buffer. More likely, your sample contains Tris
(Tris(hydroxymethyl)aminomethane), a common biological buffer effective in the pH range of
7.0-9.2, and succinate, which may be a component from your experimental conditions.[1][2][3]
[4] Succinate itself is a dicarboxylic acid that buffers effectively in the acidic pH range of 4.5-
6.0.[5] The presence of both may be due to sequential experimental steps using different
buffers.

Q2: How does Tris interfere with common protein assays?
A: Tris is a known interfering agent in several common protein assays:

o Lowry Assay: Tris interference in the Lowry method is significant. It can decrease the
development of the characteristic blue chromophore with proteins while also contributing to
the color of the blank, leading to inaccurate measurements.[6] This distortion is not typically
correctable by a simple blank subtraction.[6]
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o Bradford Assay: In the Bradford assay, the Coomassie Brilliant Blue G-250 dye exists in
different forms.[7] Tris can affect the equilibrium between these forms, leading to
inaccuracies in protein quantification.[6] The presence of alkaline conditions and detergents,
often used with Tris, can also interfere.[8][9][10]

o BCA (Bicinchoninic Acid) Assay: While generally more robust than the Lowry assay, the BCA
assay is also susceptible to interference from Tris. The primary issue often arises from other
components in Tris-based buffers, such as reducing agents (e.g., DTT, B-mercaptoethanol),
which can reduce Cu?* to Cu* and lead to an overestimation of protein concentration.[9][11]
[12]

Q3: Does succinate interfere with protein assays?

A: While less documented as a major interfering agent in protein assays compared to Tris,
succinate, as a dicarboxylic acid, has the potential to interact with assay reagents. However,
significant interference from succinate in the Bradford, BCA, or Lowry assays is not widely
reported. The primary concern in a "Tris succinate" mixture would be the interference from the
Tris component.

Q4: What are the initial signs of buffer interference in my protein assay?

A: Signs of interference include:

Inaccurate or inconsistent readings.[8]

High background absorbance in your blank (the solution without protein).

A non-linear standard curve.

Little to no color change, or conversely, excessive color development.

Troubleshooting Guides
Problem 1: Inaccurate protein concentration reading in a
Tris-based buffer.

This guide provides a step-by-step approach to mitigate the effects of Tris buffer interference.
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Caption: Troubleshooting workflow for Tris interference.

Problem 2: High background in the blank when using a
Tris-based buffer.

High background absorbance can be caused by the reaction of the assay reagents with the
buffer components themselves.
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Caption: Addressing high background absorbance.

Data Presentation: Assay Compatibility with Tris

The following table summarizes the compatibility of common protein assays with Tris buffer.

S A Compatibility with Mechanism of Recommended Max
rotein Assa
Y Tris Interference Concentration

Affects dye-protein
Bradford Low o o <25mM
binding equilibrium.

Can be affected by

other buffer <50 mM (without
BCA Moderate ) )

components like reducing agents)

reducing agents.

Decreases

chromophore o

< 0.15 mM for minimal

Lowry Very Low development and

i distortion[6]
increases blank color.

[6]

Concentration limits are approximate and can vary with the specific assay kit and other
components in the buffer.

Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) Protein
Precipitation

This method is effective for removing interfering substances like Tris from protein samples.[8]
[13]

Materials:
 Trichloroacetic acid (TCA), 100% (w/v) stock solution

e Ice-cold acetone
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Microcentrifuge tubes

Microcentrifuge

Procedure:

To your protein sample in a microcentrifuge tube, add an equal volume of 20% TCA (diluted
from the 100% stock).[14] For a 1 mL sample, add 250 pL of 100% TCA stock.[15][16]

Vortex the mixture and incubate on ice for 30 minutes.[14]
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the protein.[14]
Carefully decant the supernatant, which contains the Tris and other interfering substances.

Wash the protein pellet by adding 200-500 pL of ice-cold acetone and centrifuging at 14,000
x g for 5 minutes at 4°C.[15][16]

Repeat the acetone wash step.

Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as it can
make resuspension difficult.[17]

Resuspend the protein pellet in a buffer compatible with your downstream application and
protein assay.

Protocol 2: Acetone Protein Precipitation

Acetone precipitation is a milder alternative to TCA precipitation.[18]

Materials:

Ice-cold acetone (-20°C)
Acetone-compatible microcentrifuge tubes

Microcentrifuge pre-cooled to 4°C

Procedure:
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Place your protein sample in an acetone-compatible tube.

Add four times the sample volume of ice-cold (-20°C) acetone to the tube.[14][17][19]
Vortex the tube and incubate for 60 minutes at -20°C.[14][17][19]

Centrifuge for 10 minutes at 13,000-15,000 x g at 4°C.[14][17][19]

Carefully decant and dispose of the supernatant.

Allow the pellet to air-dry at room temperature for about 30 minutes.[17][19]

Resuspend the protein pellet in a suitable buffer for your protein assay.
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Caption: Protein precipitation workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Interference of Tris Succinate
in Protein Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3430625#interference-of-tris-succinate-in-protein-
assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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